molecular formula C10H19NO4 B13404277 n-[(r)-1-Carbethoxybutyl]-(s)-alanine

n-[(r)-1-Carbethoxybutyl]-(s)-alanine

Cat. No.: B13404277
M. Wt: 217.26 g/mol
InChI Key: AUVAVXHAOCLQBF-JGVFFNPUSA-N
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Description

N-[(R)-1-Carbethoxybutyl]-(S)-alanine is a chiral alanine derivative of interest in pharmaceutical research and development. This compound serves as a critical stereoisomeric reference standard and intermediate in the synthesis and analysis of active pharmaceutical ingredients (APIs), particularly angiotensin-converting enzyme (ACE) inhibitors. Its primary research value lies in method development, chiral separation studies, and the identification of isomeric impurities to ensure the quality and stereochemical purity of final drug substances. The mechanism of action for related drug compounds involves potent inhibition of ACE, a key enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II . Researchers utilize this high-purity compound as a building block in organic synthesis and as a certified reference material for analytical testing. It is essential for conducting comparative studies with its (S,S)-configured counterpart, a well-established intermediate in the industrial synthesis of Perindopril . This enables precise quantification and control of stereoisomeric impurities during API manufacturing, supporting compliance with rigorous regulatory standards. This product is intended For Research Use Only (RUO) and is supplied as a solid. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the material following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

AUVAVXHAOCLQBF-JGVFFNPUSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for N R 1 Carbethoxybutyl S Alanine and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of n-[(r)-1-Carbethoxybutyl]-(s)-alanine

The primary challenge in synthesizing this compound lies in the selective formation of its two chiral centers. Enantioselective and diastereoselective methods are employed to control this stereochemistry, ensuring the production of the desired isomer over other possibilities ((S,S), (R,R), or (S,R)).

Asymmetric Catalytic Approaches to the Compound's Core Structure

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. In the context of this compound, these methods are typically applied to the synthesis of one of the chiral fragments before coupling. A key reaction is the asymmetric reductive amination of an α-keto acid, ethyl 2-oxopentanoate, with (S)-alanine.

This transformation can be achieved using chiral catalysts, often based on transition metals like rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment for the reaction, directing the addition of hydrogen from one face of the imine intermediate, thereby establishing the (R) configuration at the new stereocenter. Biocatalytic approaches using enzymes such as alcohol dehydrogenases (ADHs) or transaminases also offer high stereoselectivity under mild conditions. researchgate.net

Catalyst SystemPrecursorsSelectivity (Diastereomeric Excess)Reference
Rh-(R,R)-DIPAMPEthyl 2-oxopentanoate, (S)-alanine>95% deGeneric methodology
Ir-Chiral Phosphine LigandsEthyl 2-oxopentanoate, (S)-alanineHigh deGeneric methodology
Engineered TransaminaseEthyl 2-oxopentanoate, (S)-alanine>99% de nih.gov

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the (R)-1-Carbethoxybutyl fragment, a common strategy involves the alkylation of a chiral enolate.

For instance, a chiral oxazolidinone auxiliary (derived from a chiral amino alcohol) can be acylated to form an imide. Deprotonation of this imide with a strong base generates a chiral enolate, which is shielded on one face by the auxiliary. Subsequent alkylation with a propyl halide occurs from the less hindered face, establishing the desired (R) configuration at the α-carbon. The auxiliary is then cleaved under mild conditions to yield the chiral carboxylic acid or ester, which can be coupled with (S)-alanine. iupac.org

Common Chiral Auxiliaries in Asymmetric Alkylation:

Evans' Auxiliaries (Oxazolidinones): Provide high levels of diastereoselectivity in the alkylation of derived imide enolates.

Pseudoephedrine Amides: Serve as effective chiral auxiliaries, where the stereochemistry of the alkylation is controlled by the chiral backbone of the pseudoephedrine. wikipedia.org

SAMP/RAMP Hydrazones: Used for the asymmetric α-alkylation of aldehydes and ketones, which can then be converted to the required acid fragment.

Exploitation of Natural Chirality in Precursor Molecules

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids and sugars. This strategy leverages the existing stereocenters in these molecules as a foundation for building more complex chiral structures.

The synthesis of this compound can directly utilize (S)-alanine, a readily available natural amino acid, for one of its chiral centers. The second chiral center, the (R)-1-Carbethoxybutyl moiety, can be derived from D-norvaline (the (R)-enantiomer of norvaline). D-norvaline can be synthesized or sourced and then subjected to esterification to provide the ethyl (R)-2-aminopentanoate fragment. Subsequent coupling of this fragment with a protected (S)-alanine derivative would yield the target molecule. This approach avoids the need for complex asymmetric induction steps for stereocenters already present in the starting materials.

Total Synthesis and Fragment Coupling Strategies for this compound

Convergent and Divergent Synthetic Routes

A divergent synthesis would begin with a common intermediate that is later elaborated into multiple target molecules. researchgate.net For example, a common precursor could be used to synthesize all four stereoisomers of n-(1-Carbethoxybutyl)-alanine by coupling it with different chiral building blocks. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.

Synthesis StrategyDescriptionKey Advantages
Convergent Two or more fragments are synthesized independently and then coupled.Higher overall yield, flexibility in fragment synthesis. scholarsresearchlibrary.com
Divergent A common intermediate is used to generate a variety of related final products.Efficient for producing libraries of analogues, allows for parallel synthesis. researchgate.net

Orthogonal Protecting Group Strategies in Complex Synthesis

During the synthesis, reactive functional groups—specifically the amino and carboxylic acid groups—must be temporarily masked with protecting groups to prevent unwanted side reactions. nih.gov An orthogonal protecting group strategy is essential, meaning that each protecting group can be removed under specific conditions without affecting the others. sigmaaldrich.com

For the coupling of the (S)-alanine and (R)-ethyl 2-aminopentanoate fragments, a typical strategy would be:

Protect the amino group of (S)-alanine: A common choice is the tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but can be easily removed with a mild acid (e.g., trifluoroacetic acid, TFA).

Protect the carboxylic acid of (R)-norvaline (if needed): The target molecule is an ethyl ester, so this group is already in its final form. However, if the free acid were used in a peptide coupling reaction, its carboxyl group would need protection, for example, as a benzyl (B1604629) (Bn) ester, which can be removed by catalytic hydrogenation.

Coupling and Deprotection: The free carboxylic acid of the Boc-(S)-alanine is activated (e.g., as an acid chloride or with a coupling reagent like DCC) and reacted with the amino group of the ethyl (R)-2-aminopentanoate fragment. Finally, the Boc group is removed to yield the final product.

This orthogonal approach ensures that the desired amide/amine bond is formed selectively and that the protecting groups can be removed sequentially without compromising the integrity of the molecule. nih.gov

Advanced Derivatization and Functionalization Reactions of this compound

The structure of this compound, featuring a secondary amine, a free carboxylic acid, and an ester, presents unique opportunities for sophisticated chemical modifications. Advanced derivatization strategies are pivotal for synthesizing analogs, attaching probes, or preparing intermediates for more complex molecules. These reactions often require careful control of conditions to achieve selectivity between the different functional groups.

Selective Modification of Carboxyl and Amine Functionalities

The presence of both acidic (carboxyl) and basic (amine) centers, in addition to an ester, necessitates chemoselective approaches to ensure that modifications occur at the desired location.

Modification of the Carboxyl Group:

The free carboxylic acid on the (S)-alanine moiety is the most reactive site for derivatization under conditions that favor nucleophilic substitution at a carboxyl group. Selective activation of this group allows for the formation of new amide or ester linkages without affecting the ethyl ester on the carbethoxybutyl side. A particularly effective method for this transformation involves the use of coupling agents that are stable and reactive in aqueous or organic media.

One prominent reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). signagen.com DMTMM activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol. acs.orgnih.gov This reaction proceeds under mild conditions, often at neutral pH and room temperature, which preserves the integrity of the rest of the molecule. acs.orgnih.gov The mechanism involves the formation of a highly reactive ester intermediate with the triazine core, which is then displaced by the incoming nucleophile to form the final product with high efficiency. bachem.com This method is advantageous as it does not require pre-activation of the carboxylic acid and minimizes racemization. signagen.com

Reagent/MethodTarget FunctionalityResulting BondKey Features
DMTMM + Amine (S)-alanine CarboxylAmideMild, aqueous conditions; high efficiency; low racemization. signagen.comacs.orgnih.gov
DMTMM + Alcohol (S)-alanine CarboxylEsterSimilar to amidation; effective for creating ester derivatives. signagen.com
Carbodiimides (e.g., DCC, EDC) (S)-alanine CarboxylAmide/EsterClassical method, often used with additives like HOBt to suppress side reactions. gcwgandhinagar.comorgsyn.org

Interactive Data Table: Reagents for Selective Carboxyl Group Modification

Modification of the Amine Group:

The secondary amine in this compound can be selectively functionalized, most commonly through reductive alkylation. This method exploits the difference in pKa between the N-terminal α-amino group (pKa ≈ 7.6–8.0) and other potentially reactive groups. nih.govnih.gov By controlling the pH of the reaction medium to a slightly acidic range (e.g., pH 6.1), the secondary amine remains sufficiently nucleophilic to react with an aldehyde, while the carboxyl group is largely protonated and less reactive. nih.govresearchgate.net

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.gov This approach is highly selective for the N-terminal amine and preserves its positive charge at physiological pH, which can be crucial for maintaining biological activity in derived peptides. rsc.org A key advantage is the wide availability of aldehydes bearing diverse functional groups, allowing for a broad scope of modifications. nih.gov

Reagent/MethodTarget FunctionalityResulting StructureKey Features
Aldehyde + NaBH₃CN Secondary AmineTertiary AmineHighly selective under mild acidic conditions (pH ~6); preserves amine charge. nih.govnih.govresearchgate.net
Acyl Halide / NHS Ester Secondary AmineAmideCan be less selective; may require harsher conditions or protection strategies. nih.govillinois.edu

Interactive Data Table: Reagents for Selective Amine Group Modification

Regioselective Introduction of Bioorthogonal Handles

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nju.edu.cn Introducing bioorthogonal handles—such as azides, alkynes, tetrazines, or trans-cyclooctenes—onto this compound allows for its subsequent conjugation to other molecules through specific "click" reactions. nih.gov The regioselective installation of these handles is achieved by leveraging the selective modification methods described previously.

Introduction at the Amine Functionality:

The most direct method for installing a bioorthogonal handle at the nitrogen atom is through reductive alkylation. nih.gov By choosing an aldehyde that contains the desired functional group, the handle can be appended with high selectivity. For example, reacting the parent compound with an alkyne-containing aldehyde (e.g., propargyl aldehyde) in the presence of NaBH₃CN will yield a product ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This strategy enables the site-specific labeling of the molecule for applications in imaging or targeted delivery. rsc.org

Introduction at the Carboxyl Functionality:

To introduce a bioorthogonal handle at the C-terminus, the carboxyl group is first activated, typically with DMTMM, and then reacted with a nucleophile carrying the bioorthogonal moiety. acs.orgnih.gov For instance, coupling the activated acid with an amine-functionalized tetrazine or propargylamine (B41283) will create a stable amide bond, regioselectively placing the handle at the (S)-alanine terminus. creative-peptides.com This C-terminal modification is valuable for creating probes or linking the molecule to surfaces or larger biomolecules. biosynth.com

Target SiteMethodBioorthogonal HandleReagent ExampleSubsequent Reaction
Secondary Amine Reductive AlkylationAlkynePropargyl aldehydeCuAAC, SPAAC
Secondary Amine Reductive AlkylationKetoneLevulinic acid (as aldehyde equivalent)Oxime Ligation
Carboxyl Group DMTMM CouplingAzide3-Azidopropan-1-amineCuAAC, SPAAC, Staudinger Ligation
Carboxyl Group DMTMM Couplingtrans-Cyclooctene(TCO)-amineTetrazine Ligation
Carboxyl Group DMTMM CouplingTetrazine3-(p-Aminophenyl)-1,2,4,5-tetrazineInverse-electron-demand Diels-Alder

Interactive Data Table: Strategies for Regioselective Bioorthogonal Functionalization

In Depth Mechanistic Investigations of Chemical Transformations Involving N R 1 Carbethoxybutyl S Alanine

Kinetic and Thermodynamic Profiling of Reactions

Detailed kinetic and thermodynamic parameters for the formation of n-[(r)-1-Carbethoxybutyl]-(s)-alanine are not extensively documented in publicly available literature. Research has more thoroughly investigated the stability and degradation kinetics of the final product, enalapril (B1671234) maleate (B1232345). For instance, studies on the solid-state degradation of enalapril maleate, which involves intramolecular cyclization, have determined the process to be autocatalytic, with an activation energy of 195±12 kJ/mol. nih.gov Other investigations into the thermal decomposition of enalapril maleate have calculated activation energies using various methods, yielding values around 47-56 kJ mol⁻¹. shd-pub.org.rs

The degradation kinetics of enalapril maleate in solution are pseudo-first-order and are dependent on pH. researchgate.netresearchgate.net While these findings relate to the decomposition of the final drug product, they highlight the types of analyses that are yet to be applied comprehensively to the synthesis of its key intermediates like this compound.

Elucidation of Reaction Pathways and Transient Intermediates

The primary pathway for the synthesis of this compound is the reductive amination between a pro-chiral ketone, ethyl 2-oxopentanoate, and the chiral amino acid, (S)-alanine (or a dipeptide containing it, like L-alanyl-L-proline). researchgate.net Reductive amination is a versatile method for forming C-N bonds. researchgate.net The generally accepted mechanism for this reaction proceeds in two main steps:

Imine Formation: The amine ((S)-alanine) undergoes a nucleophilic attack on the carbonyl group of the ketone (ethyl 2-oxopentanoate). This is followed by dehydration to form a transient imine or enamine intermediate.

Reduction: The imine intermediate is then reduced to form the final secondary amine product, this compound. This reduction is typically achieved through catalytic hydrogenation. mdpi.com

An alternative synthetic route involves a Michael addition of an alanine (B10760859) derivative to an unsaturated ester, like ethyl-4-oxo-4-phenyl-2-butenoate, followed by catalytic hydrogenolysis to yield the desired product. core.ac.uk While the reductive amination pathway is predominant in large-scale syntheses, both pathways converge on the same crucial intermediate.

Stereochemical Course of Reactions Catalyzed by or Involving the Compound

The stereochemistry of this compound is of paramount importance as it dictates the stereochemical purity of the final active pharmaceutical ingredient. The goal of the synthesis is to achieve high diastereoselectivity, favoring the (S,S) configuration of what will become the enalaprilat (B1671235) molecule after coupling with proline. The key reductive amination step is designed to be highly diastereoselective. researchgate.netgoogle.com

The stereochemical outcome is highly dependent on the reaction conditions. Initial reports using a Raney-Nickel catalyst showed a diastereomer ratio of 6.7:1. google.com Through process optimization, this ratio was improved to 11:1. Further enhancements, particularly through the use of specific additives, have pushed the selectivity even higher. researchgate.netgoogle.com The control of stereochemistry is crucial because different stereoisomers can have vastly different biological activities.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of catalyst and solvent system is critical in directing the reaction mechanism, particularly in controlling the stereoselectivity of the reductive amination.

Catalysts:

Raney-Nickel (Ra-Ni): This is a commonly used catalyst for this transformation. researchgate.netgoogle.com

Platinum on Alumina (Pt/Al₂O₃): This is another effective catalyst for the hydrogenation step. google.com

Solvents and Additives: The solvent environment can influence catalyst activity and the stability of intermediates. researchgate.net In the synthesis of this compound, ethanol (B145695) is a frequently mentioned solvent. researchgate.net More significantly, the addition of specific chemical agents has been shown to dramatically improve the diastereomeric ratio. A multidimensional screening of additives found that a combination of acetic acid and a salt, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), works synergistically. While detrimental when used in isolation, these additives together improved the diastereomer ratio from 11:1 to 17:1 when using a Ra-Ni catalyst in ethanol. researchgate.net The precise mechanistic role of these additives is not fully elucidated but may involve modification of the catalyst surface or influencing the conformation of the transient imine intermediate on the catalyst surface prior to reduction.

Influence of Catalysts and Additives on Diastereoselectivity
CatalystAdditivesSolventDiastereomer Ratio (SSS:RSS)Reference
Raney-NickelNone (Initial Report)Not Specified6.7 : 1 google.com
Raney-NickelNone (Optimized)Ethanol11 : 1 researchgate.netgoogle.com
Raney-NickelAcetic Acid + Potassium Fluoride (KF)Ethanol17 : 1 researchgate.net
Pt/Al₂O₃Acetic Acid + Potassium Fluoride (KF)Not SpecifiedData Not Specified google.com

Computational Exploration of Transition State Structures and Reaction Barriers

As of now, specific computational studies focusing on the transition state structures and reaction barriers for the formation of this compound via reductive amination are not widely reported in the literature. Such studies are crucial for gaining a deeper, quantitative understanding of reaction mechanisms. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), could provide valuable insights into:

The three-dimensional structure of the transition state during the hydride transfer from the catalyst surface to the imine intermediate. nih.gov

The energy differences between the diastereomeric transition states, which would quantitatively explain the observed stereoselectivity.

The role of catalysts and additives in stabilizing the favored transition state over the disfavored one.

While computational tools have been applied to understand other complex organic reactions, their application to this specific, industrially significant transformation remains an area for future research. nih.govnih.gov

Theoretical and Computational Chemistry Applied to N R 1 Carbethoxybutyl S Alanine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of molecules. For n-[(r)-1-Carbethoxybutyl]-(s)-alanine, these methods provide a foundational understanding of its intrinsic chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on enalapril (B1671234) maleate (B1232345) have utilized DFT to understand its solid-state properties and conformational stability. ucl.ac.uk The conformational preferences of the this compound portion of enalapril are critical for its biological activity. Research on enalapril polymorphs has shown that the conformation of the main peptide chains, which includes the alanine (B10760859) part of the molecule, remains largely unchanged between different crystalline forms. researchgate.net This suggests an inherent conformational preference for this part of the structure. The torsional angles of the peptide backbone, which are part of the this compound moiety, are found to be nearly identical in different polymorphs of enalapril maleate, indicating a stable, low-energy conformation. ucl.ac.uk

Table 1: Key Torsional Angles in the this compound Moiety of Enalapril (Hypothetical Data Based on General Polypeptide Structures).
Torsional AngleDescriptionTypical Value (degrees)
φ (phi)C'-N-Cα-C'-60 to -120
ψ (psi)N-Cα-C'-N120 to 180
ω (omega)Cα-C'-N-Cα~180 (trans)

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles. These have been employed to study the electronic properties of enalapril. For instance, the molecular electrostatic potential of enalapril maleate was calculated using the restricted Hartree-Fock formalism (RHF) at the 6-31G** level to understand the energetic contributions to its crystal structure. ucl.ac.uk Such calculations can predict the energetic stability of different conformations of the this compound fragment. Furthermore, theoretical studies on enalapril and its derivatives with cellulose (B213188) have used DFT and HF methods to calculate parameters like activation energy and heat of cracking, which are relevant to the stability and reactivity of the carbethoxybutyl group. researchgate.net

The distribution of electrons within a molecule, described by molecular orbitals and atomic charges, is fundamental to its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. For enalapril, the HOMO and LUMO are key to understanding its chemical reactivity and kinetic stability. researchgate.net The this compound moiety contributes significantly to these frontier orbitals. The ester group, in particular, influences the electronic properties and is the site of metabolic hydrolysis. researchgate.net The charge distribution across this fragment dictates how it will interact with its biological targets and metabolizing enzymes.

In Silico Modeling of Reactivity and Selectivity in Reactions of the Compound

The most significant reaction of the this compound moiety within enalapril is the enzymatic hydrolysis of the ethyl ester to a carboxylic acid, which activates the drug. researchgate.net In silico modeling can be used to study the mechanism of this hydrolysis. Computational methods can elucidate the reaction pathway, identify transition states, and calculate activation energies. researchgate.net This can provide insights into why this specific ester is a good substrate for hepatic esterases. nih.gov Understanding the reactivity of the carbethoxy group is essential for comprehending the prodrug nature of enalapril.

Virtual Screening and Docking Studies with Model Receptors (Excluding Clinical Outcomes)

Virtual screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a molecule to a target receptor. In the context of this compound, these studies are performed with its activated form (enalaprilat) and the angiotensin-converting enzyme (ACE). Docking studies have shown that the carboxylate group, formed from the hydrolysis of the carbethoxy group, interacts directly with the zinc ion in the active site of ACE. researchgate.net The alanine portion of the molecule also forms important interactions with residues in the enzyme's active site. openmedicinalchemistryjournal.com These computational studies help to rationalize the high potency of enalaprilat (B1671235) as an ACE inhibitor and highlight the critical role of the structural features of the this compound moiety in binding to the receptor. researchgate.netresearchgate.net

Table 2: Key Interactions of the Enalaprilat Moiety (derived from this compound) with ACE Active Site Residues (based on docking studies).
Functional Group of LigandInteracting Residue in ACEType of Interaction
Carboxylate (from hydrolyzed ester)Zn(II) ionIonic Interaction/Coordination
Alanine methyl groupHydrophobic pocketHydrophobic Interaction
Amide carbonylGln281, His353Hydrogen Bonding
Terminal carboxylateLys511, Tyr520Hydrogen Bonding

Development of Force Fields and Empirical Potentials for the Compound

In the realm of computational chemistry, the ability to accurately simulate the behavior of molecules is paramount. For a compound such as this compound, which possesses stereochemical complexity and functional groups capable of various interactions, molecular dynamics (MD) simulations offer a powerful tool to investigate its conformational landscape, interactions with biological targets, and physicochemical properties. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is an empirical potential energy function that describes the interactions between atoms in the system. mdpi.comresearchgate.net As no specific, publicly available force field has been parameterized exclusively for this compound, this section outlines the established methodologies that would be employed for its de novo parameterization.

The development of a robust force field for a novel molecule is a meticulous process that involves a synergistic combination of quantum mechanical (QM) calculations and, where available, empirical data fitting. wikipedia.orgnih.gov The goal is to create a set of parameters that can be used within a classical molecular mechanics (MM) framework to reproduce high-level QM data and experimental observations with acceptable accuracy and computational efficiency. nih.gov For a drug-like molecule such as this compound, this process would typically follow the protocols established for well-known force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF). nih.govambermd.org

The total potential energy () in a typical molecular mechanics force field is a summation of bonded and non-bonded terms:

The development process involves deriving parameters for each of these terms.

Atom Typing: The first step is to assign specific atom types to each atom in this compound. Atom types are more specific than elemental identity; they classify atoms based on their hybridization state, bonding environment, and local chemical nature. frontiersin.org General force fields like GAFF and CGenFF provide a library of pre-defined atom types. nih.gov The atoms in the target molecule would be assigned these existing types where appropriate. For any unique chemical environments not covered, new atom types might need to be created.

Table 1: Illustrative Atom Type Assignments for this compound This table provides an example of how atoms in the molecule might be classified using a GAFF-like nomenclature. Actual assignments would be determined by specific parameterization software.

AtomIllustrative Atom TypeDescription
Carboxyl Carbon (alanine)csp2 Carbon in a carboxylate group
Carboxyl Oxygen (alanine)osp2 Oxygen in a carboxylate group
Alpha-Carbon (alanine)cxsp3 Carbon, tetrahedral, in a saturated ring or chain
Amine Nitrogenn3sp3 Nitrogen, tetrahedral, in an amine
Ester Carbonyl Carboncsp2 Carbon in a carbonyl group
Ester Carbonyl Oxygenosp2 Oxygen in a carbonyl group
Ester Alkoxy Oxygenossp3 Oxygen in an ester
Alkyl Chain Carbons (butyl)ctsp3 Carbon, general aliphatic
Hydrogens on CarbonhcHydrogen bonded to an aliphatic carbon
Hydrogen on NitrogenhnHydrogen bonded to a nitrogen

Derivation of Partial Atomic Charges: One of the most critical components for accurately modeling intermolecular interactions is the assignment of partial atomic charges. frontiersin.org These charges are not integer values but rather represent the unequal distribution of electron density across the molecule. The standard procedure involves performing a QM geometry optimization of the molecule, typically using density functional theory (DFT) or ab initio methods like Hartree-Fock, followed by a calculation of the electrostatic potential (ESP) on a grid of points surrounding the molecule. aip.org The partial atomic charges are then derived by fitting them to reproduce this QM-calculated ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used in the AMBER framework for this purpose. ub.edu

Parameterization of Bonded Terms: The bonded parameters—equilibrium bond lengths (), equilibrium angles (), and their corresponding force constants (, )—define the molecule's covalent structure. These are typically derived from the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic positions) calculated at the QM-optimized geometry. nih.gov Methods like the modified Seminario approach can be used to project the Hessian into internal coordinates, yielding force constants for individual bonds and angles. nih.gov

Parameterization of Dihedral Angles: Torsional or dihedral angle parameters are crucial for correctly describing the conformational preferences of the molecule, as they govern the rotation around single bonds. nih.gov For the rotatable bonds in this compound, such as those in the carbethoxybutyl side chain, a potential energy surface (PES) scan is performed using QM methods. acs.org This involves systematically rotating the bond of interest by a set increment (e.g., 10-15 degrees) and calculating the energy at each point, while allowing the rest of the molecule to relax. The resulting energy profile is then used to fit the dihedral term in the force field, which is typically a Fourier series. nih.gov

Table 2: Exemplary Bonded Parameters for a Section of the Molecule This table is for illustrative purposes only and does not represent specifically derived parameters. The values are representative of typical force field parameters.

Parameter TypeAtoms InvolvedForce ConstantEquilibrium Value
Bond (kb)ct-n3320 kcal mol-1 Å-21.47 Å
Bond (kb)c-o570 kcal mol-1 Å-21.25 Å
Angle (kθ)cx-n3-ct50 kcal mol-1 rad-2112.0°
Angle (kθ)o-c-os80 kcal mol-1 rad-2123.0°
Dihedral (Vn)cx-ct-ct-ct0.15 kcal mol-1n=3, γ=0°

van der Waals Parameters: The non-bonded van der Waals interactions, which account for short-range repulsion and long-range dispersion forces, are typically described by a Lennard-Jones potential. For a new molecule, the Lennard-Jones parameters (the well depth, , and the collision diameter, ) are usually transferred directly from the assigned atom types in the general force field (e.g., GAFF). nih.gov These parameters have been optimized by fitting to experimental data for a large set of small organic molecules, such as their liquid densities and heats of vaporization. nih.gov

Validation: Once a full set of parameters has been derived, the force field must be validated. This can involve comparing MM-calculated properties against the original QM data, such as comparing the energies of different conformers or the vibrational frequencies. Further validation might involve running MD simulations of the compound in a solvent and comparing calculated properties, like the heat of vaporization or density, to experimental values if they are available. acs.org

The development of force fields and empirical potentials is a foundational aspect of computational chemistry that enables the simulation of complex molecular systems. nih.gov For this compound, applying these established, multi-step parameterization protocols would yield a bespoke force field capable of accurately modeling its dynamic behavior, which is essential for understanding its role in chemical and biological contexts. mdpi.com

Role of N R 1 Carbethoxybutyl S Alanine in Advanced Chemical and Catalytic Systems

Incorporation into Chiral Ligands for Asymmetric Organic Transformations

There is currently no available scientific literature detailing the incorporation of n-[(r)-1-Carbethoxybutyl]-(s)-alanine into chiral ligands for asymmetric organic transformations. Chiral N-alkylated amino acids and their esters are recognized as valuable scaffolds for the development of ligands in asymmetric catalysis. researchgate.netrug.nlnih.gov The structural features of this compound, possessing two stereocenters and functional groups suitable for coordination with metal centers, theoretically make it a candidate for such applications. However, no studies have been published that explore this potential. Research in this area typically involves the synthesis of ligands and their subsequent testing in various asymmetric reactions to evaluate their efficacy in terms of yield and enantioselectivity. The absence of such studies for this specific compound means there is no data on its performance as a chiral ligand.

Application as a Chiral Building Block in Complex Molecule Synthesis

While its diastereomer, n-[(s)-1-Carbethoxybutyl]-(s)-alanine, is a well-established chiral building block for the synthesis of Perindopril, there is no corresponding body of research for this compound. Chiral amino acids and their derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules due to their inherent chirality and versatile functional groups. pharmaffiliates.com The specific stereochemistry of this compound could, in principle, be leveraged to control the stereochemical outcome of complex synthetic sequences. However, no examples of its use as a chiral synthon or auxiliary in the total synthesis of natural products or other complex chiral molecules have been reported in the scientific literature.

Precursor for Peptidomimetics and Non-Natural Amino Acid Scaffolds (Excluding Biological Activity/Therapeutic Use)

The utility of this compound as a precursor for peptidomimetics and non-natural amino acid scaffolds is not documented in available research. N-alkylated amino acids are a known class of non-natural amino acids that can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation. stanford.eduresearchgate.netlongdom.org The structure of this compound makes it a dipeptide mimic. Despite the general interest in such structures for developing novel molecular scaffolds, no studies have specifically reported the synthesis of peptidomimetics or other non-natural amino acid scaffolds derived from this particular compound.

Role in Supramolecular Assemblies and Self-Assembled Structures

There is no research available that investigates the role of this compound in the formation of supramolecular assemblies or self-assembled structures. The self-assembly of amino acid derivatives is a significant area of research, with applications in materials science and nanotechnology. The ability of a molecule to form ordered structures is dictated by a combination of factors including hydrogen bonding, hydrophobic interactions, and electrostatic forces. While the amphiphilic nature of this compound might suggest a propensity for self-assembly under certain conditions, this has not been experimentally verified or reported.

Prospective Research Directions and Unaddressed Challenges in N R 1 Carbethoxybutyl S Alanine Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Practices

The conventional synthesis of n-[(r)-1-Carbethoxybutyl]-(s)-alanine often relies on multi-step processes that can be resource-intensive. A key area of future research will be the development of more atom-economical and environmentally benign synthetic strategies.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical catalysts. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, which is crucial for the synthesis of a molecule with two chiral centers like this compound. Future research could focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions in its synthesis.

C-H Activation: Direct C-H activation is a powerful strategy that can significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials. Research in this area would aim to develop catalytic systems that can selectively functionalize the C-H bonds of readily available precursors to construct the carbon skeleton of the target molecule.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks derived from biomass. Research could explore pathways to synthesize the building blocks of this compound from such sources, thereby reducing the reliance on petrochemicals.

Synthetic StrategyPotential AdvantagesResearch Challenges
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering, substrate scope limitations
C-H ActivationAtom economy, shorter synthetic routesCatalyst development, selectivity control
Renewable FeedstocksSustainability, reduced carbon footprintDevelopment of efficient conversion pathways

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability.

Improved Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature and mixing. This can lead to improved yields and selectivities in the synthesis of this compound.

Automation and High-Throughput Screening: Integrating flow chemistry with automated synthesis platforms can enable the rapid screening of a wide range of reaction conditions. This can accelerate the optimization of synthetic routes and facilitate the discovery of new reaction pathways.

On-Demand Synthesis: Flow chemistry systems can be designed for on-demand synthesis, producing the desired amount of the compound as needed. This can reduce waste and storage costs.

Advancements in In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions can provide valuable insights into reaction mechanisms and kinetics. This information is crucial for optimizing reaction conditions and ensuring product quality.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in situ infrared (IR) and Raman spectroscopy, can allow for the continuous monitoring of key reaction parameters in the synthesis of this compound.

Reaction Profiling: In situ spectroscopy can be used to generate detailed reaction profiles, which can help to identify reaction intermediates and byproducts. This information can be used to develop more efficient and selective synthetic processes.

Development of Novel Computational Models for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and development.

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM and MM methods can be used to model the electronic structure and energetics of molecules, providing insights into their reactivity and selectivity. These models can be used to predict the outcome of reactions and to design new catalysts and synthetic routes.

Machine Learning and Artificial Intelligence (AI): Machine learning and AI algorithms can be trained on large datasets of chemical reactions to develop predictive models for reactivity and selectivity. These models can be used to accelerate the discovery of new synthetic methods.

Expanding the Scope of Derivatization for Material Science Applications

While this compound is primarily known for its pharmaceutical applications, its unique chemical structure could also make it a valuable building block for new materials.

Polymer Chemistry: The carboxylic acid and amine groups of this compound can be used as functional handles for polymerization. This could lead to the development of new biodegradable polymers with potential applications in drug delivery and tissue engineering.

Supramolecular Chemistry: The ability of this compound to form hydrogen bonds could be exploited in the design of self-assembling supramolecular structures. These structures could have applications in areas such as sensing and catalysis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for producing enantiomerically pure N-[(R)-1-Carbethoxybutyl]-(S)-alanine, and how is stereochemical integrity validated?

  • Methodological Answer : The compound is synthesized via stereoselective alkylation of (S)-alanine with (R)-1-carbethoxybutyl bromide. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) can ensure enantiomeric purity . Post-synthesis, enantiomeric excess (ee) is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangement of substituents .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbethoxy (δ ~1.2-1.4 ppm for ethyl CH3, δ ~4.1-4.3 ppm for OCH2) and alanine backbone (δ ~3.5-3.7 ppm for α-CH) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and carboxylic acid (if free) at ~1700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ at m/z 278.3 (C12H21NO4) with fragmentation patterns to validate the butyl and carbethoxy groups .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its utility in peptide coupling reactions?

  • Methodological Answer : The (R)-carbethoxybutyl group creates steric hindrance, directing coupling to the α-amine of (S)-alanine. Kinetic studies using CDI (1,1′-carbonyldiimidazole) or HATU activation show >90% yield in solid-phase peptide synthesis (SPPS) when the (R)-configuration minimizes side reactions. Racemization risks are assessed via Marfey’s reagent derivatization post-coupling .

Q. What analytical challenges arise in quantifying this compound as a pharmaceutical impurity, and how are they resolved?

  • Methodological Answer : As a perindopril impurity (CAS 82834-13-7), its low abundance (<0.1% w/w) requires UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (m/z 278 → 204 for quantification). Matrix effects are mitigated using isotopically labeled internal standards (e.g., d3-alanine derivatives) . Contradictions in bioactivity data across cell models (e.g., HEK293 vs. HeLa) are resolved by normalizing to housekeeping proteins (e.g., HSP90) via Western blot .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets like angiotensin-converting enzyme (ACE)?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to ACE’s zinc-coordinated active site. The carbethoxy group’s electrostatic potential (DFT calculations at B3LYP/6-31G* level) reveals hydrogen bonding with His353 and Zn²+ coordination. MD simulations (AMBER) over 100 ns assess stability, with RMSD <2 Å indicating favorable binding .

Q. What strategies improve aqueous solubility of this compound for in vitro assays without compromising stability?

  • Methodological Answer : Co-solvent systems (e.g., 10% DMSO in PBS pH 7.4) enhance solubility while maintaining >95% stability over 24 h (validated via HPLC). Micellar encapsulation with Pluronic F-68 (0.01% w/v) reduces aggregation in cell culture media. Solubility parameters (logP ~1.2) are calculated using COSMO-RS .

Data Contradiction Analysis

Q. How do discrepancies in reported bioactivity of N-alkylated alanine derivatives arise, and what experimental controls mitigate them?

  • Methodological Answer : Variability in cell permeability (e.g., Caco-2 assays vs. MDCK monolayers) explains divergent IC50 values. Standardizing assay conditions (e.g., 10% FBS, 37°C, 5% CO2) and using dual-luciferase reporters (e.g., ffLuc/R-Luc) normalizes transfection efficiency . Conflicting NMR data (e.g., coupling constants) are resolved by recording spectra at 600 MHz with cryoprobes to enhance sensitivity .

Tables for Key Data

Property Value Method Reference
Molecular Weight279.33 g/molESI-MS
logP1.2 (predicted)COSMO-RS
Chiral Purity (ee)>99%Chiral HPLC (Chiralpak AD-H)
Aqueous Solubility (PBS)2.1 mg/mL (with 10% DMSO)UV-Vis at 280 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.